molecular formula C22H20FN5O2 B2407800 N-cyclohexyl-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031649-48-5

N-cyclohexyl-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B2407800
CAS No.: 1031649-48-5
M. Wt: 405.433
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a potent and selective small-molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a critical role in hematopoiesis. This compound has emerged as a key research tool in the study of acute myeloid leukemia (AML), a domain where constitutively activating mutations in FLT3, such as the internal tandem duplication (ITD), represent one of the most frequent genetic lesions and are associated with a poor prognosis. Its primary research value lies in its ability to selectively target and inhibit the auto-phosphorylation and subsequent signaling of both wild-type and mutant FLT3, thereby inducing cell cycle arrest and apoptosis in FLT3-dependent leukemia cell lines. The mechanism of action involves competitive binding at the ATP-binding pocket of the FLT3 kinase domain, which disrupts the activation of crucial downstream pro-survival and proliferative pathways, including STAT5, MAPK, and PI3K/Akt. Researchers utilize this compound to elucidate the intricate signaling networks driven by oncogenic FLT3, to investigate mechanisms of resistance to targeted therapies, and to evaluate potential combination treatment strategies in preclinical models of AML. Its high specificity makes it an invaluable pharmacological probe for dissecting the role of FLT3 in both normal and malignant hematopoiesis, contributing significantly to the development of next-generation tyrosine kinase inhibitors.

Properties

IUPAC Name

N-cyclohexyl-3-(2-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O2/c23-17-9-5-4-8-15(17)19-20-25-22(30)16-11-10-13(12-18(16)28(20)27-26-19)21(29)24-14-6-2-1-3-7-14/h4-5,8-12,14,27H,1-3,6-7H2,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRDDIXXIBBFKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-cyclohexyl-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C22H20FN5O2C_{22}H_{20}FN_5O_2 and a molecular weight of approximately 405.43 g/mol. Its structure features a triazole moiety fused with a quinazoline ring, which is known for its diverse biological activities.

Antiparasitic Activity

One notable application of this compound is its antileishmanial properties. Research indicates that derivatives of the triazoloquinazoline scaffold have been synthesized and evaluated for their efficacy against Leishmania species. The structure-activity relationship (SAR) studies suggest that modifications to the quinazoline ring can enhance potency against these parasites.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Triazoles are recognized for their broad-spectrum antimicrobial activity. Studies have demonstrated that similar compounds exhibit significant antibacterial effects against various Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .

Anticancer Activity

In vitro studies have shown that triazoloquinazolines can inhibit cancer cell proliferation. For instance, compounds with similar structures have been tested against human tumor cell lines, revealing IC50 values in the micromolar range. This suggests that this compound may possess anticancer properties worth further investigation .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular processes such as DNA replication and metabolism in pathogens.
  • Receptor Modulation : Some derivatives may interact with specific receptors or proteins in cancer cells, leading to apoptosis or cell cycle arrest.

Study on Antileishmanial Activity

A study conducted on various triazoloquinazoline derivatives highlighted the effectiveness of these compounds against Leishmania donovani. The most potent derivative exhibited an IC50 value significantly lower than standard treatments.

Antimicrobial Evaluation

In a comparative study of various heterocyclic compounds, N-cyclohexyl derivatives demonstrated promising antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.125 to 8 μg/mL .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntileishmanialEffective against Leishmania species
AntimicrobialActive against Gram-positive/negative bacteria
AnticancerInhibits proliferation in tumor cell lines

Scientific Research Applications

Antimicrobial Activity

N-cyclohexyl-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide has shown promising antimicrobial properties. Research indicates that compounds within the triazole family exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Efficacy : Studies have demonstrated that triazole derivatives can be effective against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The compound's structural modifications can enhance its potency against these pathogens .
  • Antifungal Properties : The triazole moiety is known for its antifungal applications, particularly in treating infections caused by fungi like Candida albicans and Aspergillus species .

Anticancer Potential

The compound's ability to inhibit specific kinases involved in cancer progression has been explored. For example:

  • Polo-like Kinase Inhibition : The compound has been identified as a potential inhibitor of polo-like kinase 1 (Plk1), which is often overexpressed in various cancers. This inhibition could lead to reduced tumor growth and improved therapeutic outcomes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the phenyl ring or the triazole structure can significantly affect biological activity:

ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreased potency against bacterial strains
Alteration of the cyclohexyl groupEnhanced solubility and bioavailability

Synthesis and Evaluation

Research has focused on synthesizing derivatives of this compound to evaluate their biological activities systematically:

  • A study synthesized several derivatives and assessed their activity against a panel of bacterial pathogens. Compounds with specific substitutions exhibited enhanced antibacterial activity compared to standard antibiotics .

Clinical Implications

The potential clinical implications of this compound are significant:

  • Therapeutic Development : Given its diverse bioactivity profile, this compound could serve as a lead compound for developing new antimicrobial or anticancer therapies.

Q & A

Q. What are the established synthetic pathways for this compound?

Methodological Answer: The synthesis of triazoloquinazoline derivatives typically involves cyclization and coupling reactions. For analogous compounds, a multi-step approach is employed:

  • Step 1: Formation of the triazole ring via cyclization of precursors (e.g., α-haloketones and amides) under acidic/basic conditions.
  • Step 2: Introduction of the fluorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
  • Step 3: Carboxamide functionalization using cyclohexylamine via coupling agents like EDC/HOBt. Example Data from Analogous Compounds (from ):
Compound SubstituentsYield (%)Melting Point (°C)Key NMR Shifts (δ, ppm)
5-Cyclopentyl-2-(4-fluorophenyl)39.5196–1988.21 (s, 1H), 7.85–7.25 (m, 4H)
Recommendation: Optimize reaction time and temperature to improve yield, as low yields (~40%) are common in triazoloquinazoline syntheses .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer: A combination of techniques ensures structural validation:

  • 1H NMR: Analyze proton environments (e.g., aromatic protons at δ 7.2–8.2 ppm, cyclohexyl protons at δ 1.2–2.1 ppm). Use deuterated DMSO or CDCl₃ to resolve splitting patterns.
  • LC-MS: Confirm molecular weight (e.g., [M+H]+ ion). For similar compounds, m/z values align within ±0.1 Da of theoretical mass .
  • Elemental Analysis: Validate C, H, N content (e.g., ±0.3% deviation between calculated and observed values) .

Q. What are key considerations in assessing biological activity?

Methodological Answer:

  • Target Selection: Prioritize kinases or enzymes with known sensitivity to triazoloquinazolines (e.g., phosphodiesterases, tyrosine kinases).
  • Assay Design: Use fluorescence-based enzymatic assays or SPR (surface plasmon resonance) for binding affinity studies.
  • Control Experiments: Include structurally similar analogs (e.g., non-fluorinated or cyclohexyl-free derivatives) to isolate substituent effects .

Advanced Research Questions

Q. How can researchers address low synthetic yields in triazoloquinazoline derivatives?

Methodological Answer: Low yields (~30–40%) are often due to side reactions or incomplete cyclization. Strategies include:

  • Catalyst Optimization: Use Pd(PPh₃)₄ for efficient coupling of fluorophenyl groups.
  • Purification: Employ preparative HPLC or silica gel chromatography to isolate the product from byproducts.
  • Microwave-Assisted Synthesis: Reduce reaction time and improve regioselectivity (e.g., 20% yield increase reported in similar heterocycles) .

Q. What methodologies resolve contradictions between theoretical and experimental spectroscopic data?

Methodological Answer: Discrepancies in NMR/LC-MS data can arise from tautomerism or solvent effects. Solutions include:

  • Computational Validation: Use DFT (density functional theory) to simulate NMR spectra and compare with experimental data.
  • Deuterated Solvents: Repeat NMR in D₂O or CDCl₃ to eliminate solvent-shift artifacts.
  • Cross-Validation: Pair elemental analysis with HRMS (high-resolution mass spectrometry) to confirm molecular formula .

Q. How does the substitution pattern influence the compound’s properties?

Methodological Answer:

  • 2-Fluorophenyl Group: Enhances lipophilicity and metabolic stability. Fluorine’s electron-withdrawing effect may increase binding affinity to hydrophobic enzyme pockets.
  • Cyclohexyl Carboxamide: Improves solubility in non-polar solvents and may reduce cytotoxicity compared to aromatic substituents. Data-Driven Insight: In similar compounds, trifluoromethyl groups increased bioactivity by 3-fold compared to methoxy groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.